An In-depth Technical Guide to 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2]. The electronic and geometric characteristics of the thiophene ring, coupled with the hydrogen bonding capabilities of the carboxamide group, allow for diverse interactions with biological targets[1]. This guide provides a comprehensive technical overview of a novel derivative, 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide, a molecule designed to leverage the established bioactivity of the thiophene carboxamide core while introducing unique functionalities through its specific substitution pattern. The presence of two methoxyphenyl groups at the 3 and 4 positions, a cyano group at the 5 position, and a carboxamide at the 2 position suggests a molecule with significant potential for engaging in various biological pathways. This document will delve into its chemical structure, predicted physicochemical properties, a proposed synthetic route with detailed experimental protocols, and a discussion of its potential therapeutic applications based on the activities of structurally related compounds.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide is presented below. The molecule features a central thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom. This core is highly substituted with two 4-methoxyphenyl groups at the C3 and C4 positions, a carboxamide group (-CONH2) at the C2 position, and a cyano group (-CN) at the C5 position.
Figure 1. Chemical structure of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide.
A summary of the predicted physicochemical properties of this compound is provided in the table below. These parameters are crucial for drug development as they influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value |
| Molecular Formula | C21H16N2O3S |
| Molecular Weight | 392.43 g/mol |
| LogP | 3.8 |
| Topological Polar Surface Area (TPSA) | 108.8 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 4 |
Proposed Synthetic Pathway
As a novel compound, a validated synthetic route for 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide is not yet established in the literature. However, a plausible and efficient multi-step synthesis can be proposed based on well-established methodologies for the construction of highly substituted thiophenes, primarily leveraging the Gewald aminothiophene synthesis[3]. The proposed pathway is outlined below.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 2-amino-4,5-bis(4-methoxyphenyl)thiophene-3-carboxylate (Gewald Reaction)
The initial step involves the construction of the substituted thiophene ring via the Gewald reaction. This one-pot, three-component reaction is a robust method for synthesizing 2-aminothiophenes[3].
-
Reactants: 1,2-bis(4-methoxyphenyl)ethanone, ethyl cyanoacetate, and elemental sulfur.
-
Catalyst: A basic catalyst such as morpholine or triethylamine is required to facilitate the initial Knoevenagel condensation.
-
Solvent: A high-boiling polar solvent like ethanol or dimethylformamide (DMF) is typically used.
-
Procedure:
-
To a solution of 1,2-bis(4-methoxyphenyl)ethanone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add morpholine (0.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.
-
Add elemental sulfur (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl 2-amino-4,5-bis(4-methoxyphenyl)thiophene-3-carboxylate.
-
Step 2: Conversion of the Amino Group to a Cyano Group (Sandmeyer Reaction)
The 2-amino group of the thiophene intermediate is converted to a cyano group via a Sandmeyer reaction. This involves diazotization of the amine followed by reaction with a copper(I) cyanide salt.
-
Procedure:
-
Suspend the ethyl 2-amino-4,5-bis(4-methoxyphenyl)thiophene-3-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2-cyano-4,5-bis(4-methoxyphenyl)thiophene-3-carboxylate.
-
Step 3: Conversion of the Ester to a Carboxamide
The final step involves the conversion of the ethyl ester to the primary carboxamide. This is typically a two-step process involving saponification of the ester to the carboxylic acid, followed by amidation.
-
Procedure:
-
Saponification: Dissolve the ethyl 2-cyano-4,5-bis(4-methoxyphenyl)thiophene-3-carboxylate (1.0 eq) in a mixture of ethanol and water. Add an excess of lithium hydroxide (or sodium hydroxide) (e.g., 3.0 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material. Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid. Filter, wash with water, and dry the solid.
-
Amidation: Suspend the resulting carboxylic acid (1.0 eq) in an inert solvent like dichloromethane (DCM). Add thionyl chloride (1.2 eq) and a catalytic amount of DMF, and stir at room temperature to form the acid chloride. After the reaction is complete (monitored by the cessation of gas evolution), bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution at 0 °C. Stir for a few hours, then dilute with water and extract the product with DCM. Wash the organic layer, dry, and concentrate. Purify the final product, 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide, by recrystallization or column chromatography.
-
Characterization Workflow
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques. The following workflow is recommended for the comprehensive characterization of 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide.
Potential Biological Significance and Future Research
Thiophene carboxamide derivatives have demonstrated a remarkable range of biological activities. Many analogues have been reported to possess significant antiproliferative effects against various cancer cell lines[1]. The mechanism of action for some of these compounds involves the inhibition of critical cellular processes such as mitochondrial complex I or protein tyrosine phosphatase 1B (PTP1B)[1]. Furthermore, thiophene-based compounds are known to exhibit antibacterial and antioxidant properties[2].
Given these precedents, 5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide is a promising candidate for biological evaluation. The two methoxyphenyl groups are common pharmacophores that can enhance binding to various biological targets. The cyano and carboxamide functionalities can participate in hydrogen bonding and other polar interactions, which are crucial for receptor binding.
A hypothetical mechanism of action, based on the activities of similar compounds, could involve the inhibition of a key enzyme in a disease pathway.
Future research should focus on:
-
Synthesis and Characterization: The primary step is to synthesize and fully characterize the title compound to confirm its structure and purity.
-
In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines to assess its antiproliferative activity. Additionally, its antibacterial and antioxidant potential should be investigated.
-
Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action. This could involve enzyme inhibition assays, cell cycle analysis, and apoptosis assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the methoxyphenyl, cyano, and carboxamide groups would provide valuable insights into the structure-activity relationship and help in optimizing the lead compound.
Conclusion
5-Cyano-3,4-bis(4-methoxyphenyl)thiophene-2-carboxamide represents a novel and synthetically accessible molecule with significant potential for applications in drug discovery. This technical guide has provided a comprehensive overview of its chemical structure, predicted properties, a detailed proposed synthetic pathway, and a roadmap for its characterization and biological evaluation. The insights provided herein are intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, facilitating the exploration of this promising new chemical entity.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
-
Mioc, A., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(15), 4992. [Link]
-
PubChem. N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thiophenyl]-2-methyl-3-pyrazolecarboxamide. [Link]
-
El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2969. [Link]
